(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone
CAS No.:
Cat. No.: VC14796600
Molecular Formula: C15H15N3O3
Molecular Weight: 285.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3O3 |
|---|---|
| Molecular Weight | 285.30 g/mol |
| IUPAC Name | (4,6-dimethoxy-1-methylindol-2-yl)-imidazol-1-ylmethanone |
| Standard InChI | InChI=1S/C15H15N3O3/c1-17-12-6-10(20-2)7-14(21-3)11(12)8-13(17)15(19)18-5-4-16-9-18/h4-9H,1-3H3 |
| Standard InChI Key | RYTLXGZEKGSJHH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3C=CN=C3 |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The molecule features a 4,6-dimethoxy-1-methylindole scaffold fused via a carbonyl bridge to a 1H-imidazole ring. The indole moiety contains methoxy groups at positions 4 and 6, alongside a methyl substitution at the N1 position, while the imidazole remains unsubstituted except for the ketone linkage . This arrangement creates a planar conjugated system, as evidenced by its canonical SMILES: CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3C=CN=C3.
Table 1: Key Molecular Descriptors
The presence of electron-donating methoxy groups enhances aromatic ring electron density, potentially influencing binding interactions with biological targets . X-ray crystallography data for analogous compounds (e.g., PubChem CID 44439323) suggest a coplanar orientation between indole and imidazole rings, stabilized by π-π stacking .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically employs a convergent strategy, constructing the indole and imidazole units separately before coupling via a Friedel-Crafts acylation or nucleophilic acyl substitution . A representative pathway involves:
-
Indole Core Preparation:
4,6-Dimethoxy-1-methylindole is synthesized through Fischer indole cyclization of 4,6-dimethoxyphenylhydrazine with methyl ketones under acidic conditions . -
Imidazole Activation:
The 1H-imidazole is functionalized at the N1 position using phenylsulfonyl protecting groups to prevent unwanted side reactions during coupling . -
Coupling Reaction:
Reaction of the activated imidazole with the indole-2-carbonyl chloride in dichloromethane (DCM) at 0–5°C yields the target compound in ~35% isolated yield.
Table 2: Optimization of Coupling Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes acylation efficiency |
| Temperature | 0–5°C | Reduces imidazole decomposition |
| Catalyst | None required | — |
| Reaction Time | 12–18 hours | Completes conversion |
Alternative methods utilize Brønsted acid-catalyzed cascade reactions, though these often produce regioisomeric byproducts requiring chromatographic separation .
| Cell Line | IC₅₀ (μM) | Selectivity Index* |
|---|---|---|
| SK-MEL-28 (Melanoma) | 2.1 ± 0.3 | 8.7 |
| PC-3 (Prostate) | 3.8 ± 0.6 | 4.9 |
| HEK-293 (Normal) | 18.4 ± 2.1 | — |
| *Selectivity Index = IC₅₀(HEK-293)/IC₅₀(Cancer) |
Notably, compound 21b (a structural analog) showed reduced potency (IC₅₀ >10 μM), underscoring the sensitivity of activity to minor steric modifications .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but demonstrates stability in DMSO (>95% intact after 72h at 4°C). Microsomal incubation studies using human liver S9 fractions revealed a half-life of 42 minutes, primarily due to CYP3A4-mediated O-demethylation.
Blood-Brain Barrier Permeability
Computational models (e.g., QikProp) predict moderate BBB penetration (logBB = -0.7), suggesting potential applicability in CNS malignancies despite current data gaps.
Future Directions and Challenges
Synthetic Chemistry Innovations
Recent advances in continuous-flow photochemistry could address yield limitations by enabling precise control over exothermic coupling steps. Additionally, enzymatic catalysis using lipases may improve regioselectivity during acylation .
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes or cyclodextrin complexes may enhance solubility and reduce off-target toxicity. Preliminary studies with analogous indole derivatives show 3-fold increases in tumor drug accumulation .
Expansion of Biological Screening
Ongoing efforts focus on evaluating:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume